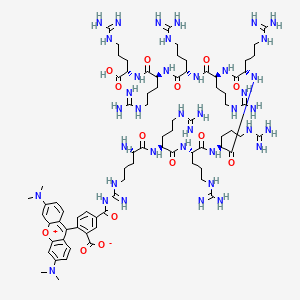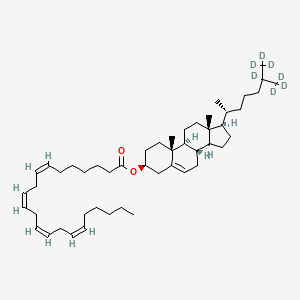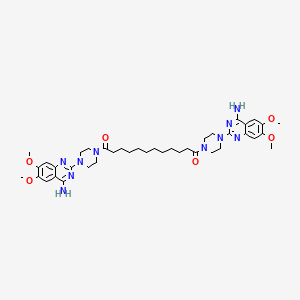
EphA2 agonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EphA2 agonist 2 is a selective agonist of the EphA2 receptor tyrosine kinase, which is part of the Eph receptor family. Eph receptors and their ligands, ephrins, play crucial roles in various biological processes, including cell-cell communication, tissue patterning, and neuronal development. EphA2 is particularly significant in cancer research due to its overexpression in various tumor types and its role in promoting tumor growth and metastasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EphA2 agonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Intermediate Compounds: This involves the use of specific reagents and catalysts under controlled conditions to form intermediate compounds.
Coupling Reactions: The intermediate compounds undergo coupling reactions to form the desired this compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring consistency, efficiency, and safety. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
化学反应分析
Types of Reactions
EphA2 agonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
科学研究应用
EphA2 agonist 2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of EphA2 in tumor growth and metastasis and to develop targeted therapies for cancer treatment
Drug Delivery: This compound can be conjugated with chemotherapeutic drugs to enhance their delivery to tumor cells.
Cell Signaling Studies: It is used to investigate the signaling pathways mediated by EphA2 and their effects on cellular processes.
Biological Research: This compound is employed in studies related to cell-cell communication, tissue patterning, and neuronal development.
作用机制
EphA2 agonist 2 exerts its effects by binding to the EphA2 receptor, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes. The primary molecular targets and pathways involved include:
PI3K/Akt Pathway: Activation of this pathway promotes cell survival and proliferation.
Ras/ERK Pathway: This pathway is involved in cell growth and differentiation.
FAK Pathway: EphA2 activation inhibits FAK phosphorylation, impacting cell motility and viability.
相似化合物的比较
EphA2 agonist 2 is unique compared to other similar compounds due to its high selectivity and potency in targeting the EphA2 receptor. Similar compounds include:
Doxazosin: A small molecule agonist of EphA2 and EphA4, known for its ability to inhibit tumor cell migration.
123B9: A novel EphA2 agonist conjugated with paclitaxel for targeted chemotherapy delivery.
This compound stands out due to its ability to cross the blood-brain barrier and its potential for use in various therapeutic applications .
属性
分子式 |
C40H56N10O6 |
|---|---|
分子量 |
772.9 g/mol |
IUPAC 名称 |
1,12-bis[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]dodecane-1,12-dione |
InChI |
InChI=1S/C40H56N10O6/c1-53-31-23-27-29(25-33(31)55-3)43-39(45-37(27)41)49-19-15-47(16-20-49)35(51)13-11-9-7-5-6-8-10-12-14-36(52)48-17-21-50(22-18-48)40-44-30-26-34(56-4)32(54-2)24-28(30)38(42)46-40/h23-26H,5-22H2,1-4H3,(H2,41,43,45)(H2,42,44,46) |
InChI 键 |
AXGMLJIZBIZLQP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCCCCCCCC(=O)N4CCN(CC4)C5=NC6=CC(=C(C=C6C(=N5)N)OC)OC)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


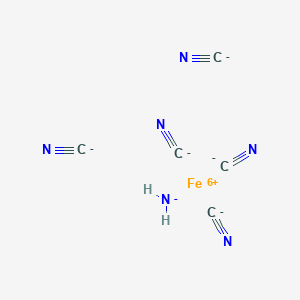
![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)
![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)
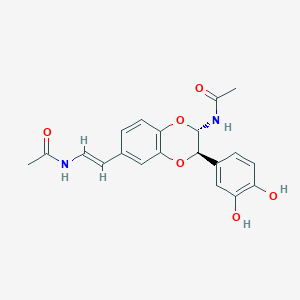
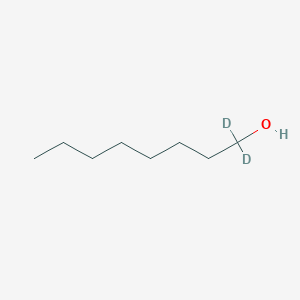
![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)
![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)
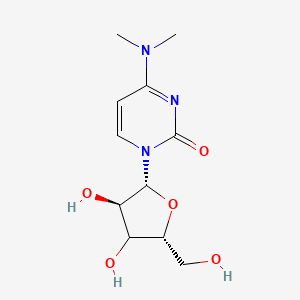
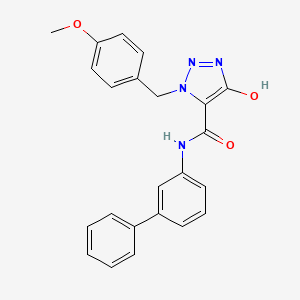
![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
